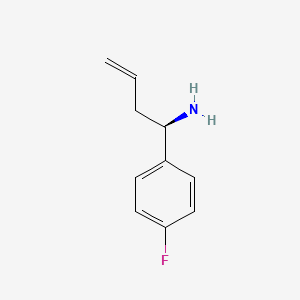

(R)-1-(4-Fluorophenyl)but-3-en-1-amine

Description

General Significance of Chiral Amine Scaffolds in Modern Organic Chemistry

Chiral amine scaffolds are fundamental building blocks in contemporary organic synthesis, primarily due to their prevalence in biologically active compounds. It is estimated that approximately 40% of commercially available pharmaceuticals incorporate a chiral amine substructure. Chirality is a critical determinant of pharmacological activity, as biological targets like enzymes and receptors are themselves chiral. enamine.net Consequently, the different enantiomers of a chiral drug can exhibit vastly different interactions with their biological targets, with one enantiomer often producing the desired therapeutic effect while the other may be less active or even detrimental. enamine.net

This necessity for enantiomeric purity has driven the development of advanced asymmetric synthesis methods, where chiral amines play a dual role. nih.govresearchgate.net They not only serve as key intermediates for constructing the core of target molecules but are also employed as catalysts and chiral auxiliaries to control the stereochemical outcome of chemical reactions. sigmaaldrich.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines that underscore the importance of developing single-enantiomer drugs, further cementing the demand for efficient access to optically pure chiral amines. enamine.net

Strategic Importance of Fluorine Substitution in Synthetic Design

The introduction of fluorine into organic molecules is a widely adopted strategy in drug design to enhance a compound's pharmaceutical properties. nih.gov Fluorine possesses a unique combination of characteristics, including a small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), and the highest electronegativity of any element. nih.gov This allows fluorine to act as a "super-hydrogen" that can profoundly influence a molecule's properties without significantly increasing its size. nih.gov

Role of (R)-1-(4-Fluorophenyl)but-3-en-1-amine as a Chiral Synthon

This compound is a valuable chiral building block, or "synthon," that embodies the principles of both stereochemical control and strategic fluorination. This molecule integrates three key structural features that make it a versatile intermediate in multi-step syntheses:

A Defined Chiral Center: The amine group is attached to a stereogenic center with a specific (R)-configuration. This pre-defined chirality allows for the direct incorporation of a stereocenter into a target molecule, circumventing the need for challenging asymmetric reactions or chiral resolutions at a later stage.

A Fluorinated Aromatic Ring: The 4-fluorophenyl group provides the benefits associated with fluorine substitution, such as enhanced metabolic stability and modulated electronic properties, which can be imparted to the final product.

A Reactive Alkene Moiety: The terminal butenyl group (homoallylic amine) serves as a versatile functional handle for a wide array of subsequent chemical transformations, including but not limited to, cyclization, cross-coupling, and oxidation reactions.

The combination of these features in a single, readily accessible molecule makes this compound a powerful tool for the efficient synthesis of complex and biologically relevant nitrogen-containing compounds. nih.govacs.org

| Property | Value |

|---|---|

| Molecular Formula | C10H12FN |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 949096-30-4 ((S)-enantiomer) |

| Appearance | Not specified |

| Chirality | Contains one stereocenter |

Overview of Current Research Trajectories within the Field

The field of chiral fluorinated amines is dynamic, with research continually pushing the boundaries of synthetic methodology and molecular design. A dominant trajectory is the development of novel and more efficient catalytic methods for asymmetric synthesis. This includes the design of new chiral catalysts for the stereoselective fluorination of organic substrates and the synthesis of chiral amines. nih.govresearchgate.net Organocatalysis, in particular, has emerged as a powerful strategy for these transformations. acs.org

Another significant area of research is the expansion of the "fluorinated building block" library. nih.gov While the use of synthons like this compound remains a cornerstone approach, there is a continuous effort to design and synthesize new building blocks with increasingly complex and diverse fluorination patterns (e.g., difluoro-, trifluoromethyl-, and other fluoroalkyl groups). nih.gov This provides medicinal chemists with a broader palette of structures to explore during drug discovery programs.

Furthermore, there is growing interest in combining enzymatic or biocatalytic methods with traditional organic synthesis. These approaches can offer highly selective and more sustainable routes to chiral amines. Research also focuses on the application of these chiral fluorinated synthons in the synthesis of novel therapeutic agents, including peptides and other complex natural product analogs, where the unique properties of fluorine can be leveraged to enhance biological function and stability. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(1R)-1-(4-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1 |

InChI Key |

NLXGUZPOWJQRTI-SNVBAGLBSA-N |

Isomeric SMILES |

C=CC[C@H](C1=CC=C(C=C1)F)N |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of R 1 4 Fluorophenyl but 3 En 1 Amine

Reactions Involving the Amine Functionality

The primary amine group in (R)-1-(4-Fluorophenyl)but-3-en-1-amine is a nucleophilic center that readily participates in a range of reactions, allowing for the introduction of various substituents.

Acylation and Sulfonylation Reactions

The primary amine can be readily acylated to form amides using various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. researchgate.netresearchgate.netyoutube.com This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are often more stable and less basic than the parent amine.

Similarly, sulfonylation of the amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. sigmaaldrich.comresearchgate.net These derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of therapeutic agents. The choice of the sulfonyl chloride allows for the introduction of diverse aryl or alkylsulfonyl groups, thereby modifying the properties of the parent molecule.

| Reagent Class | Example Reagent | Product Type |

|---|---|---|

| Acylating Agent | Acetic Anhydride | Amide |

| Sulfonylating Agent | Benzenesulfonyl Chloride | Sulfonamide |

N-Alkylation and Further Amination Processes

N-alkylation of this compound can be achieved through reaction with alkyl halides. However, direct alkylation of primary amines can sometimes lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. wikipedia.org To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. wikipedia.orgharvard.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step process involves the initial formation of an imine by condensation with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com

Transformations of the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and oxidative cleavage reactions, providing a handle for further molecular elaboration.

Oxidation Reactions Leading to Carbonyl Derivatives

The terminal alkene can be oxidized to afford carbonyl compounds through various methods. The Wacker oxidation, which typically employs a palladium catalyst in the presence of an oxidant like copper(II) chloride and oxygen, can be used to convert terminal alkenes to methyl ketones. nih.govresearchgate.netlibretexts.org For homoallylic amines, this reaction can provide access to the corresponding β-amino ketones. researchgate.net However, the regioselectivity of the Wacker oxidation can be influenced by the presence of the neighboring amine group, and in some cases, can lead to the formation of aldehydes. acs.org

Alternatively, ozonolysis provides a reliable method for the cleavage of the double bond to yield carbonyl compounds. acs.orgacs.orgcopernicus.org The outcome of the ozonolysis reaction is dependent on the work-up conditions. A reductive work-up, for example with dimethyl sulfide (B99878) or zinc, will yield an aldehyde, specifically (R)-3-amino-3-(4-fluorophenyl)propanal. It is important to note that the amine functionality may need to be protected prior to ozonolysis to prevent oxidation. acs.orgacs.org

Incorporation into Complex Molecular Architectures

The dual functionality of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles which are prevalent in pharmaceuticals. nih.govnih.govresearchgate.netmdpi.com

Synthesis of Chiral Heterocyclic Derivatives

No specific studies detailing the use of this compound as a precursor for the synthesis of chiral heterocyclic derivatives were identified. While chiral amines are fundamental starting materials for a vast array of nitrogen-containing heterocycles, often through reactions like cycloadditions or multi-component reactions, dedicated research on this specific substrate is not publicly documented. Cycloaddition reactions, such as [4+2], [3+2], or aza-[4+3] cycloadditions, are powerful methods for constructing complex heterocyclic frameworks. amazonaws.comrsc.orgnih.govrsc.org However, the application and outcomes of these reactions with this compound have not been reported.

Formation of Polyfunctional Compounds via Multi-Step Synthesis

There is a lack of available literature describing the incorporation of this compound into multi-step synthetic routes to generate polyfunctional compounds. The development of multi-step, one-pot, or multicomponent reactions is a significant area of chemical synthesis, aiming to improve efficiency and reduce waste. researchgate.netnih.gov The utility of this compound as a key intermediate in such complex syntheses has not been explored in published studies. Therefore, no data tables or detailed research findings on its specific role in creating polyfunctional molecules can be provided.

Stereospecific Isomerization of Allylic Amine Intermediates

No research was found that specifically investigates the stereospecific isomerization of this compound or its derivatives. The isomerization of allylic amines is a known chemical transformation, but the stereochemical course and specific conditions (e.g., catalysts, reagents) for this particular substrate are not documented. The control of stereochemistry during such transformations is crucial in asymmetric synthesis, and the absence of studies in this area for the target compound prevents any detailed discussion.

Mechanistic and Computational Investigations of Reactions Involving R 1 4 Fluorophenyl but 3 En 1 Amine

Elucidation of Reaction Mechanisms in Asymmetric Synthetic Pathways

The primary route to chiral homoallylic amines like (R)-1-(4-Fluorophenyl)but-3-en-1-amine is the asymmetric allylation of an imine precursor. This transformation typically involves the reaction of an imine, formed in situ from 4-fluorobenzaldehyde (B137897) and an ammonia (B1221849) source, with an allylating agent, such as an allylboronate ester. The mechanism is heavily influenced by the choice of catalyst, which can be a chiral Brønsted acid or a transition metal complex.

In Brønsted acid catalysis, particularly with chiral phosphoric acids (CPAs), the mechanism proceeds through the activation of the imine. uiowa.eduresearchgate.net The CPA protonates the imine nitrogen, forming a chiral ion pair. This activation enhances the electrophilicity of the imine carbon. The bulky chiral backbone of the CPA creates a sterically defined environment, guiding the allyl nucleophile to attack one specific face of the imine C=N bond. libretexts.org The transition state is often a well-organized, nine-membered cyclic structure held together by hydrogen bonds, which accounts for the high degree of stereocontrol. libretexts.org

Imine Formation: 4-fluorobenzaldehyde reacts reversibly with an ammonia source to form the corresponding N-unsubstituted imine.

Catalyst Activation: The chiral phosphoric acid activates the imine through hydrogen bonding and protonation, creating a chiral, electrophilic iminium species. researchgate.net

Stereoselective C-C Bond Formation: The allylboronate reagent attacks the activated imine. The chiral catalyst directs the attack to one enantiotopic face, establishing the (R) stereocenter. beilstein-journals.orgnih.gov

Catalyst Regeneration: The product is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.

Alternative mechanisms involve transition-metal catalysis, for instance with copper hydride (CuH) complexes. In these pathways, the catalyst first reacts with an allene (B1206475) to form a chiral allylcopper intermediate. This species then adds to the imine with high regio- and diastereoselectivity. nih.gov

Role of Chiral Catalysts and Ligands in Inducing Enantioselectivity

The enantioselectivity of the synthesis of this compound is critically dependent on the structure of the chiral catalyst. Chiral phosphoric acids (CPAs) derived from 1,1'-bi-2-naphthol (B31242) (BINOL) are among the most effective organocatalysts for this class of transformation. uiowa.edursc.org

The key to their success lies in their bifunctional nature: the Brønsted acidic P-OH group activates the electrophile (the imine), while the Lewis basic P=O group can interact with other components, helping to organize the transition state. libretexts.org The substituents at the 3,3'-positions of the BINOL scaffold are paramount in creating a deep chiral pocket that shields one face of the imine, forcing the nucleophile to attack from the other, less hindered face. libretexts.orgnih.gov Bulky aromatic groups at these positions, such as phenyl or 2,4,6-triisopropylphenyl (TRIP), are often employed to maximize steric hindrance and achieve high enantiomeric excess (ee). libretexts.org

The interaction model proposes that the catalyst and the imine form a ternary complex with the allylboron reagent, stabilized by a network of hydrogen bonds. This rigid, well-defined transition state is responsible for the efficient transfer of chirality from the catalyst to the product. researchgate.netlibretexts.org The choice of substituents on the BINOL backbone can dramatically affect the outcome, as illustrated in the table below, which shows typical results for analogous allylation reactions.

| Catalyst/Ligand Type | Key Structural Feature | Typical Enantioselectivity (ee %) in Imine Allylation | Proposed Interaction Mode |

|---|---|---|---|

| (S)-BINOL-derived Phosphoric Acid | Unsubstituted 3,3'-positions | Moderate to Good (70-85%) | Hydrogen bonding and ion-pair formation |

| (S)-3,3'-Ph₂-BINOL Phosphoric Acid | Phenyl groups at 3,3'-positions | High to Excellent (90-98%) | Enhanced steric shielding of one imine face |

| (S)-TRIP-Phosphoric Acid | Bulky 2,4,6-triisopropylphenyl groups | Excellent (>99%) | Deep chiral pocket maximizing steric hindrance |

| Chiral Squaramides | Hydrogen bond donor/acceptor scaffold | Good to Excellent (85-97%) | Bifunctional activation via hydrogen bonding |

| Chiral Diol (e.g., BINOL) | Used with allylboronate reagents | High (90-99%) | Formation of a more reactive chiral boronate ester in situ |

Theoretical Studies on the Electronic Effects of Fluorine on Reactivity and Stereoselectivity

The fluorine atom at the para-position of the phenyl ring in this compound is not merely a passive substituent. Theoretical and computational studies have elucidated its significant electronic influence on the reaction's reactivity and stereochemical outcome. chimia.ch

Fluorine is the most electronegative element, and it acts as a potent electron-withdrawing group via the inductive effect (-I effect). nih.gov This effect has several consequences:

Transition State Stabilization: The C-F bond is highly polarized. This polarity can lead to favorable electrostatic interactions, such as dipole-dipole or charge-dipole interactions, within the chiral pocket of the catalyst. These non-covalent interactions can help to stabilize the desired transition state, leading to higher selectivity. nih.govacs.org

Conformational Control (Gauche Effect): Fluorine can exert significant stereoelectronic control by influencing the conformational preferences of the molecule. The "gauche effect" describes the tendency of electronegative groups to adopt a gauche conformation. In the context of the transition state, interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent bonding orbitals can favor specific geometries, thereby influencing which diastereomeric transition state is lower in energy. acs.orgresearchgate.net

Catalyst-Substrate Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. Theoretical models suggest that F···H-N or F···H-O interactions between the substrate and a chiral Brønsted acid catalyst can contribute to the stability of the transition state assembly, further refining stereoselectivity. chimia.ch

In some catalytic systems, particularly with transition metals, highly fluorinated ligands can even lead to a reversal of enantioselectivity compared to their non-fluorinated counterparts, highlighting the profound and sometimes unpredictable electronic impact of fluorine. nih.gov

Future Perspectives and Emerging Trends in R 1 4 Fluorophenyl but 3 En 1 Amine Research

The chiral amine (R)-1-(4-Fluorophenyl)but-3-en-1-amine represents a valuable building block in organic synthesis, particularly for the creation of complex, high-value molecules in the pharmaceutical and agrochemical industries. The future of research surrounding this compound and its congeners is poised to be shaped by advancements in efficiency, sustainability, and technological integration. Key emerging trends focus on refining its synthesis, expanding its chemical utility, and leveraging cutting-edge technology to accelerate discovery and optimization processes.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(4-Fluorophenyl)but-3-en-1-amine in an enantioselective manner?

Methodological Answer: Enantioselective synthesis can be achieved via dynamic kinetic resolution using chiral catalysts. For example:

- General Procedure A (adapted from related compounds): React 4-fluorophenyl Grignard reagents with α,β-unsaturated ketones, followed by asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to yield the (R)-enantiomer .

- Key Validation : HPLC with a CHIRALCEL OD-H column (hexanes:i-PrOH:Et2NH = 900:100:1) confirms enantiomeric excess (e.g., 92% ee for analogous substrates) .

Q. How can the enantiomeric purity of this compound be determined experimentally?

Methodological Answer:

- HPLC Analysis : Use a chiral stationary phase (e.g., CHIRALCEL OD-H) with hexanes:i-PrOH:Et2NH mobile phase. Retention times differentiate enantiomers (e.g., tR = 13.1 min for major vs. 16.8 min for minor) .

- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR data with reported values for (S)-enantiomers to identify stereochemical discrepancies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 7.33–7.26 (aromatic protons), 5.83–5.62 (allylic protons), and 115.1 ppm (C-F coupling, JC-F = 21 Hz) .

- Mass Spectrometry : Confirm molecular weight (e.g., MolFormula: C10H12FN; MolWeight: 165.21) via high-resolution MS .

Advanced Research Questions

Q. What challenges arise in resolving conflicting crystallographic and spectroscopic data for this compound’s configuration?

Methodological Answer:

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Challenges include twinning or weak diffraction, which require high-resolution data and robust hydrogen-bonding analysis .

- NMR vs. XRD Discrepancies : If NMR suggests a different configuration (e.g., S-enantiomer signals in an R-enantiomer sample), re-evaluate crystallization conditions or verify solvent-induced conformational changes .

Q. How can dynamic kinetic resolution improve synthetic yields of the (R)-enantiomer?

Methodological Answer:

- Epimerization Control : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor rapid interconversion of enantiomers during synthesis, ensuring high ee. For example, use Pd-based catalysts to stabilize transition states .

- Monitoring : Track ee via inline HPLC or circular dichroism to adjust parameters in real time .

Q. What strategies address discrepancies between computational predictions and experimental NMR data?

Methodological Answer:

- DFT Calculations : Compare computed <sup>13</sup>C chemical shifts (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .

- Hydrogen Bonding Analysis : Use graph-set analysis (Etter’s formalism) to identify intermolecular interactions that may shift NMR signals in crystalline vs. solution states .

Data Contradiction Analysis

Q. How should researchers handle inconsistent purity assessments between HPLC and elemental analysis?

Methodological Answer:

- Cross-Validation : If HPLC indicates >98% purity but elemental analysis shows deviations (e.g., N% mismatch), check for:

- Volatile Impurities : Use thermogravimetric analysis (TGA) to detect residual solvents.

- Column Artifacts : Confirm HPLC column stability and mobile-phase compatibility with amine compounds .

Tables of Key Data

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess | 92% ee (HPLC) | |

| <sup>13</sup>C NMR (C-F) | 115.1 ppm (JC-F=21 Hz) | |

| Molecular Weight | 165.21 g/mol | Calculated from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.